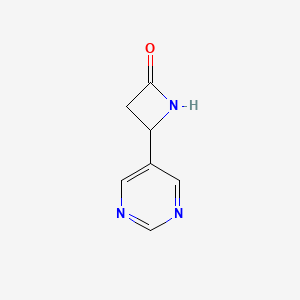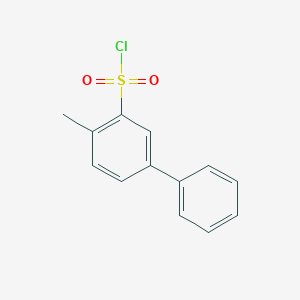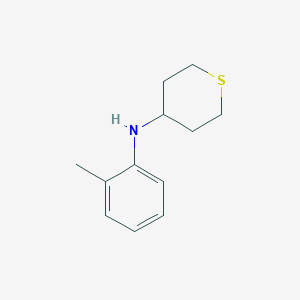![molecular formula C8H11NO4 B13317114 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid is a rigid, non-chiral analogue of 2-aminoadipic acid. This compound is notable for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid typically involves a multi-step process. One common method starts with dimethyl-meso-2,5-dibromohexanedioate, which undergoes a series of reactions to form the desired compound. A key step in this synthesis is the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate by 1-bromo-2-chloroethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoadipic Acid: A structurally similar compound with different chemical properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with distinct biological activities.
Uniqueness
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid is unique due to its rigid, non-chiral structure, which imparts specific chemical and physical properties not found in other similar compounds. This uniqueness makes it a valuable tool in various fields of scientific research.
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO4/c10-5(11)7-1-2-8(9-7,4-3-7)6(12)13/h9H,1-4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
YATDJCAXVIVFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(N2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)


![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)

![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)






![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
